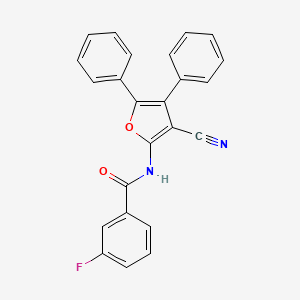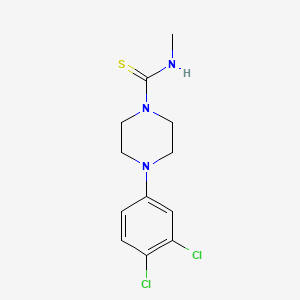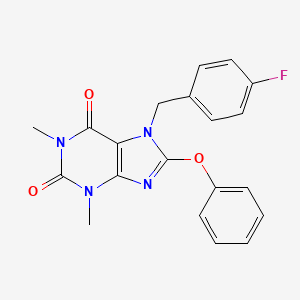
N-(3-cyano-4,5-diphenylfuran-2-yl)-3-fluorobenzamide
Overview
Description
N-(3-cyano-4,5-diphenylfuran-2-yl)-3-fluorobenzamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with cyano and diphenyl groups, and a benzamide moiety substituted with a fluorine atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)-3-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of cyano and diphenyl groups: This step involves the substitution reactions where cyano and diphenyl groups are introduced to the furan ring.
Formation of the benzamide moiety: The final step involves the coupling of the substituted furan ring with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-diphenylfuran-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce the cyano group to an amine group.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
N-(3-cyano-4,5-diphenylfuran-2-yl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-diphenylfuran-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The cyano and diphenyl groups, along with the fluorine atom, contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets are subject to ongoing research, but it is believed that the compound can modulate biological processes by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-diphenyl-2-furyl)-2-phenoxyacetamide
- 2-Chloro-N-(3-cyano-4,5-diphenyl-furan-2-yl)-acetamide
- N-(3-Cyano-4,5-diphenyl-furan-2-yl)-2-(2,6-dimethyl-phenoxy)-acetamide
Uniqueness
N-(3-cyano-4,5-diphenylfuran-2-yl)-3-fluorobenzamide is unique due to the presence of the fluorine atom on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of cyano, diphenyl, and fluorobenzamide groups provides a distinct profile that can be exploited for various applications.
Properties
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN2O2/c25-19-13-7-12-18(14-19)23(28)27-24-20(15-26)21(16-8-3-1-4-9-16)22(29-24)17-10-5-2-6-11-17/h1-14H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDHIPKSFUVRIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B3507494.png)
![phenyl 3-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]benzoate](/img/structure/B3507498.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B3507517.png)
![4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3507521.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B3507526.png)
![ethyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B3507533.png)
![2-{[2-Oxo-2-(thiophen-2-YL)ethyl]sulfanyl}-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B3507541.png)
![9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3507542.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3507567.png)

![2-pyridin-3-yl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B3507571.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3507580.png)
